molecular formula C10H15N5O B2535040 N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide CAS No. 1443984-74-4

N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide

Cat. No.: B2535040
CAS No.: 1443984-74-4
M. Wt: 221.264
InChI Key: MPFZLUILBIZZAC-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide is a compound characterized by its unique structural features, including a pyrazine ring and a piperidine moiety, which contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and proteomics research.

  • Molecular Formula : C10H15N5O
  • Molecular Weight : 221.26 g/mol
  • CAS Number : 1443984-74-4

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can inhibit enzyme activity or modulate protein functions.

The compound is believed to act by binding to the active sites of certain enzymes or proteins, thereby altering their activity. This mechanism is crucial in understanding its potential therapeutic applications.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

  • Antiproliferative Activity : In vitro assessments showed that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .
  • Inhibition of Dipeptidyl Peptidase IV (DPP4) : The compound has been evaluated for its ability to inhibit DPP4, an enzyme involved in glucose metabolism. Inhibition of DPP4 can enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment .
  • Proteomics Applications : As a biochemical tool, this compound is utilized in proteomics research to study protein interactions and functions, highlighting its versatility beyond traditional pharmacological applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds that share similar structural features:

Compound NameStructure FeaturesBiological Activity
Piperidine DerivativesContains piperidine moietyVarious activities including analgesic and anti-inflammatory effects
Pyrazine DerivativesContains pyrazine ringKnown for antimicrobial and anticancer properties

The combination of pyrazine and piperidine in this compound may confer distinct reactivity and selectivity compared to other derivatives.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Cancer Treatment : A study demonstrated that derivatives with carboximidamide moieties exhibited significant antiproliferative action against various cancer cell lines, suggesting a similar potential for N'-hydroxy derivatives .
  • Diabetes Management : Another study focused on the role of DPP4 inhibitors in diabetes management, indicating that compounds like N'-hydroxy derivatives could enhance insulin secretion and improve metabolic outcomes .

Properties

IUPAC Name

N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-10(14-16)8-1-5-15(6-2-8)9-7-12-3-4-13-9/h3-4,7-8,16H,1-2,5-6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZLUILBIZZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=NO)N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1/C(=N/O)/N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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